molecular formula C25H22ClN3O4S2 B12197164 4-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12197164
M. Wt: 528.0 g/mol
InChI Key: AIHGWPLHVFWEOX-STZFKDTASA-N
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Description

4-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a butanoic acid moiety, making it a subject of interest for chemists and biochemists.

Properties

Molecular Formula

C25H22ClN3O4S2

Molecular Weight

528.0 g/mol

IUPAC Name

4-[(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C25H22ClN3O4S2/c1-2-33-20-11-10-16(13-19(20)26)23-17(15-29(27-23)18-7-4-3-5-8-18)14-21-24(32)28(25(34)35-21)12-6-9-22(30)31/h3-5,7-8,10-11,13-15H,2,6,9,12H2,1H3,(H,30,31)/b21-14-

InChI Key

AIHGWPLHVFWEOX-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole and thiazolidinone intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and ethoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiazolidinone derivatives. Compared to these compounds, 4-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid may exhibit unique properties due to its specific structural features. Some similar compounds are:

  • 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole
  • 4-oxo-2-thioxo-1,3-thiazolidin-3-yl derivatives

Biological Activity

The compound 4-[(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS: 1009435-90-8) is a complex organic molecule with potential pharmacological applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the available literature on the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula of the compound is C25H22ClN3O4S2C_{25}H_{22}ClN_{3}O_{4}S_{2}, with a molecular weight of 528.04 g/mol. Key predicted physical properties include:

  • Density : 1.40g/cm31.40\,g/cm^3
  • Boiling Point : 734.1°C734.1\,°C
  • Acidity (pKa) : 4.564.56

Antitumor Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antitumor properties. For example, compounds similar to the target structure have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma multiforme. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Antitumor Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AGlioblastoma10Apoptosis induction
Compound BBreast Cancer15Cell cycle arrest
Target CompoundGlioblastomaTBDTBD

Antibacterial Activity

The compound's potential antibacterial activity has been explored through in vitro studies. The presence of the thiazolidine ring is often associated with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Efficacy

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Research has shown that thiazolidine derivatives can act as enzyme inhibitors, particularly against enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to decreased tumor growth and reduced inflammatory responses.

Case Study 1: Antitumor Efficacy

In a study conducted by Da Silva et al., various thiazolidine derivatives were synthesized and tested for their antitumor activity. The results indicated that certain derivatives exhibited potent cytotoxicity against glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Properties

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and biological evaluation of thiazolidine derivatives, demonstrating significant antibacterial activity against multiple strains of bacteria .

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